Superior In Vivo Anti-Inflammatory Efficacy vs. Indomethacin in a Chronic Edema Model
In a mouse model of chronic inflammation induced by multiple applications of 12-O-tetradecanoylphorbol 13-acetate (TPA), Hautriwaic Acid (HA) demonstrated superior anti-inflammatory activity compared to the standard NSAID, indomethacin. At a dose of 15 mg/kg, HA reduced inflammation-associated edema by 64%, while indomethacin achieved only a 40% reduction [1].
| Evidence Dimension | Edema Reduction (%) |
|---|---|
| Target Compound Data | 64% edema reduction |
| Comparator Or Baseline | Indomethacin (40% edema reduction) |
| Quantified Difference | HA reduced edema 24 percentage points more than indomethacin |
| Conditions | In vivo mouse ear edema model (chronic TPA application); dose: 15 mg/kg for HA |
Why This Matters
This quantifiable superiority in a chronic inflammation model provides a clear scientific basis for selecting HA over indomethacin for research into novel, more effective anti-inflammatory agents.
- [1] Salinas-Sánchez, D. O., et al. 'Anti-inflammatory Activity of Hautriwaic Acid Isolated from Dodonaea viscosa Leaves.' Molecules 17.4 (2012): 4292-4299. View Source
